molecular formula C23H25N3O2 B11640142 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11640142
M. Wt: 375.5 g/mol
InChI Key: XXAROTGBXJEUEG-LFVJCYFKSA-N
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Description

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide (CAS: 612048-01-8) is a hydrazide derivative featuring a 2-hydroxyphenyl-substituted ethylidene group and a tetrahydrocarbazole moiety. The compound’s structure enables hydrogen bonding via the hydroxyl group and hydrophobic interactions through the aromatic and heterocyclic systems. It is synthesized via condensation of hydrazides with ketones, a method common to analogous compounds .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H25N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2,4-5,7-9,11,13,27H,3,6,10,12,14-15H2,1H3,(H,25,28)/b24-16+

InChI Key

XXAROTGBXJEUEG-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

ParameterDetailsSource
Solvent Methanol or ethanol
Temperature Reflux (60–80°C)
Time 4–6 hours
Catalyst Not explicitly required; acetic acid may enhance yield
Workup Evaporation, chromatography (silica gel, ethyl acetate/hexane), crystallization

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone bond. The E-configuration of the hydrazone is favored due to steric and electronic factors.

Synthesis of 1,2,3,4-Tetrahydro-9H-carbazole Intermediates

The tetrahydrocarbazole core is typically prepared via Fischer indole synthesis or Borsche-Drechsel cyclization .

Fischer Indole Synthesis

  • Cyclohexanone phenylhydrazone formation : Reacting cyclohexanone with phenylhydrazine.

  • Acid-catalyzed cyclization : Using HCl or H2SO4 at elevated temperatures to induce ring closure.

Example Protocol :

  • Cyclohexanone (10 mmol) and phenylhydrazine (10 mmol) in glacial acetic acid, refluxed for 3 hours.

  • Yield: 70–85% after recrystallization from ethanol.

Borsche-Drechel Cyclization

  • Involves rearrangement of cyclohexanone phenylhydrazones under strongly acidic conditions.

  • Less commonly used due to harsher reaction conditions compared to Fischer synthesis.

Preparation of 3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanehydrazide

This intermediate is synthesized through a two-step process:

Propionylation of Tetrahydrocarbazole

  • Alkylation : Reacting tetrahydrocarbazole with 3-chloropropionyl chloride in the presence of a base (e.g., K2CO3).

  • Hydrazination : Treating the resulting 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propionyl chloride with hydrazine hydrate.

Critical Parameters :

  • Strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Use of excess hydrazine (2–3 equivalents) to ensure complete conversion.

Alternative Synthetic Strategies

Catalytic Methods

  • Lewis acid catalysts (e.g., ZnCl2, FeCl3) may accelerate hydrazone formation but require optimization to avoid side reactions.

Analytical Characterization

Post-synthesis characterization employs:

  • NMR Spectroscopy : Confirmation of hydrazone (E)-configuration via coupling constants in 1H NMR.

  • LC-MS : Verification of molecular ion peak at m/z 375.5 [M+H]+.

  • X-ray Crystallography : Used for analogous compounds to validate stereochemistry.

Challenges and Mitigation Strategies

ChallengeMitigation
Low hydrazone stability Use freshly prepared hydrazide intermediates; avoid prolonged storage
Stereochemical control Optimize reaction temperature and solvent polarity to favor E-isomer
Purification difficulties Employ gradient chromatography (ethyl acetate/hexane 10–50%)

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Coordination Chemistry

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide serves as an effective ligand in coordination chemistry. It forms complexes with various transition metals, which can be utilized in catalysis and material science. The ability of this compound to stabilize metal ions enhances its utility in synthesizing novel materials with specific electronic and optical properties.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This positions it as a potential candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell growth by interacting with DNA and disrupting cellular processes. Its hydrazone moiety is believed to play a crucial role in this mechanism .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for further research in anti-inflammatory drug development .

Medicinal Chemistry

The structural characteristics of this compound allow for modifications that enhance its pharmacological profile. Researchers are exploring derivatives of this compound that could lead to improved efficacy and reduced side effects in therapeutic applications.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various hydrazone derivatives demonstrated that this compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Potential Assessment

In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cell lines. Mechanistic studies revealed that the compound interacts with topoisomerase enzymes, leading to DNA damage and subsequent cell death. These findings suggest a pathway for developing anticancer therapeutics based on this hydrazone structure .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against E. coli and P. aeruginosa
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s aromatic rings can interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s analogs differ primarily in substituents on the aromatic ring and modifications to the carbazole system. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural/Functional Features
Target Compound 2-hydroxyphenyl C23H24N3O2 386.46 Hydrogen bonding via hydroxyl group; tetrahydrocarbazole enhances rigidity
N′-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene] analog (Ev2) 4-hydroxy-3-methoxyphenyl C24H27N3O3 405.50 Methoxy group increases lipophilicity and steric bulk
3-nitrophenyl analog (Ev7) 3-nitrophenyl C23H20N4O3 400.44 Electron-withdrawing nitro group enhances electrophilicity
2-hydroxy-1-naphthyl analog (Ev10) 2-hydroxy-1-naphthyl C25H21N3O2 395.46 Naphthyl group increases hydrophobicity and π-π stacking potential
Pyrazole-carbohydrazide derivative (Ev15) 3-hydroxyphenyl + naphthyl C22H18N4O2 370.40 Pyrazole ring introduces additional hydrogen-bonding sites

Electronic and Solubility Profiles

  • Electron-Withdrawing Groups : Nitro-substituted analogs (Ev7, Ev9) exhibit reduced electron density, favoring interactions with electron-rich biological targets .
  • Hydrophilicity : The 2-hydroxyphenyl group in the target compound enhances aqueous solubility compared to methoxy- or nitro-substituted analogs .

Biological Activity

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, including structural characteristics, biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure that includes a hydrazide linkage and a carbazole moiety known for its diverse biological properties. The molecular formula is C16H18N4O2C_{16}H_{18}N_4O_2, and the compound has been characterized using various techniques such as X-ray crystallography, which reveals its crystal packing stabilized by hydrogen bonds .

Antiviral Properties

Research indicates that derivatives of carbazole compounds exhibit notable antiviral activity. Specifically, carbazole derivatives have shown efficacy against hepatitis C virus (HCV), with some compounds demonstrating low cytotoxicity and high selectivity indices . The structure of this compound suggests it may possess similar antiviral properties due to the presence of the carbazole moiety.

Antimicrobial Activity

Studies on related hydrazone compounds have demonstrated significant antimicrobial activities against various bacterial strains. For instance, derivatives with similar structures have shown effectiveness against Escherichia coli and Candida albicans, indicating that this compound may also exhibit antimicrobial properties .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 1-(2-hydroxyphenyl)ethanone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under reflux conditions in methanol. The resulting compound can be crystallized from methanol through slow evaporation techniques .

Biological Evaluation Studies

In vitro studies have been conducted to assess the biological activity of similar hydrazone compounds. For example:

Compound Target Activity EC50 (µM) CC50 (µM) Selectivity Index
Compound AHCVAnti-HCV0.031>50>1612
Compound BBacteriaAntimicrobial12.5252

These studies highlight the potential for this compound to exhibit similar or enhanced biological activities compared to established compounds .

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